![molecular formula C19H16ClN5O4 B4936458 8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline CAS No. 5770-15-0](/img/structure/B4936458.png)
8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline, also known as CNQX, is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. CNQX is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline acts as a competitive antagonist of the AMPA and kainate receptors, which are ionotropic glutamate receptors that play a critical role in synaptic transmission and plasticity. By blocking these receptors, 8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline inhibits the excitatory neurotransmission mediated by glutamate, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a process that underlies learning and memory. It also has been shown to protect against excitotoxicity, a process that occurs when excessive glutamate release leads to neuronal damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline in lab experiments is its high potency and selectivity for the AMPA and kainate receptors, which allows for precise manipulation of glutamate-mediated synaptic transmission. However, one limitation is that it does not block all subtypes of AMPA and kainate receptors, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline, including the development of more potent and selective antagonists for the AMPA and kainate receptors, the investigation of the role of glutamate receptors in neurodegenerative diseases, and the exploration of the therapeutic potential of glutamate receptor modulation for the treatment of various neurological disorders.
Synthesemethoden
8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline can be synthesized using a multistep process involving the reaction of 2-chloro-4-nitroaniline with piperazine, followed by the reaction of the resulting product with 5-nitroanthranilic acid. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been used to investigate the mechanisms of synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
8-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O4/c20-15-12-13(24(26)27)3-4-17(15)22-8-10-23(11-9-22)18-6-5-16(25(28)29)14-2-1-7-21-19(14)18/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFRGOUBCLLNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386627 |
Source
|
Record name | ST50240570 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline | |
CAS RN |
5770-15-0 |
Source
|
Record name | ST50240570 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.